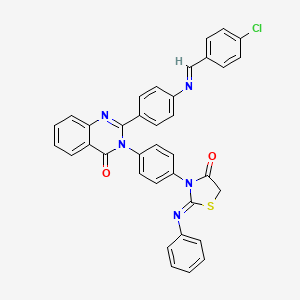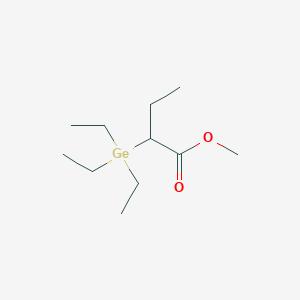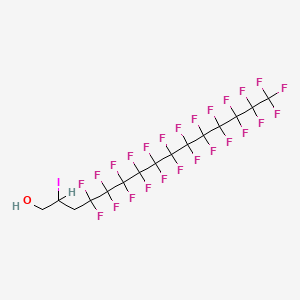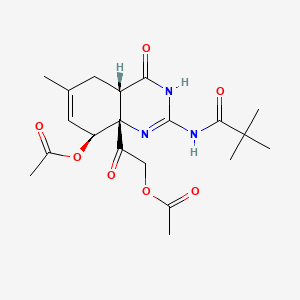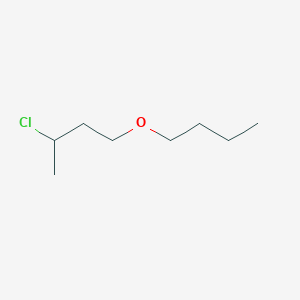
1-Butoxy-3-chlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chlorobutane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the reaction between 1-chlorobutane and sodium butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of appropriate solvents and catalysts can further optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-3-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
Major Products Formed:
Substitution: Products include various ethers and alcohols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
1-Butoxy-3-chlorobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkyl chlorides on biological systems.
Industrial Applications: It is used as a solvent and in the production of other chemicals
Mecanismo De Acción
The mechanism of action of 1-butoxy-3-chlorobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparación Con Compuestos Similares
1-Chlorobutane: Similar in structure but lacks the butoxy group.
2-Chlorobutane: Positional isomer with different reactivity.
1-Butoxy-2-chlorobutane: Positional isomer with different physical and chemical properties.
Uniqueness: 1-Butoxy-3-chlorobutane is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
86897-37-2 |
|---|---|
Fórmula molecular |
C8H17ClO |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-butoxy-3-chlorobutane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-6-10-7-5-8(2)9/h8H,3-7H2,1-2H3 |
Clave InChI |
HBAKSTWZHDOWKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)

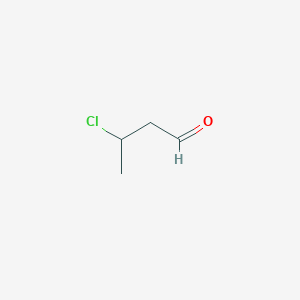
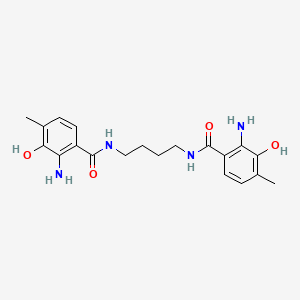



![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
